
2-(1H-indol-3-ylmethyl)-4,5-dihydro-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-ylmethyl)-4,5-dihydro-1,3-thiazole is a heterocyclic compound that features both an indole and a thiazole ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the thiazole ring is known for its presence in various biologically active compounds. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-ylmethyl)-4,5-dihydro-1,3-thiazole typically involves the reaction of indole derivatives with thioamides under specific conditions. One common method involves the use of indole-3-carboxaldehyde and thioacetamide in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-indol-3-ylmethyl)-4,5-dihydro-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be carried out under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted indole derivatives, depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(1H-indol-3-ylmethyl)-4,5-dihydro-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 2-(1H-indol-3-ylmethyl)-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, while the thiazole ring can enhance binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol: Known for its antibacterial and enzyme-inhibitory activities.
Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
Uniqueness
2-(1H-indol-3-ylmethyl)-4,5-dihydro-1,3-thiazole is unique due to the combination of the indole and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
100517-54-2 |
|---|---|
Fórmula molecular |
C12H12N2S |
Peso molecular |
216.30 g/mol |
Nombre IUPAC |
2-(1H-indol-3-ylmethyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C12H12N2S/c1-2-4-11-10(3-1)9(8-14-11)7-12-13-5-6-15-12/h1-4,8,14H,5-7H2 |
Clave InChI |
GSEZSPMAZCZBKW-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N1)CC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


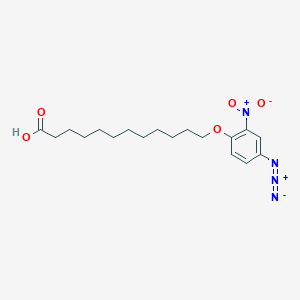
![1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol](/img/structure/B14322449.png)
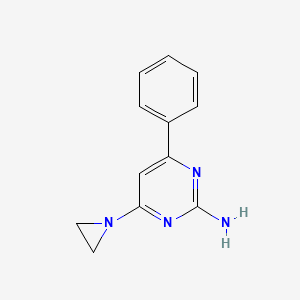
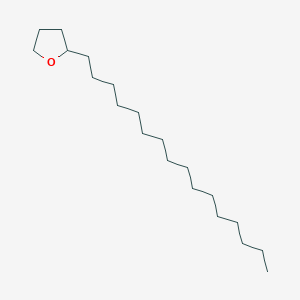
![4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B14322458.png)
![4-tert-Butyl-6-[2-(4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14322461.png)
![[1,1'-Biphenyl]-2,2'-diol, 3,3',5,5',6,6'-hexamethyl-](/img/structure/B14322463.png)
![5-[[4-(Diethylamino)phenyl]imino]-4-phenyl-2(5H)-selenazolone 2-(1-methylethylidene)hydrazone](/img/structure/B14322470.png)
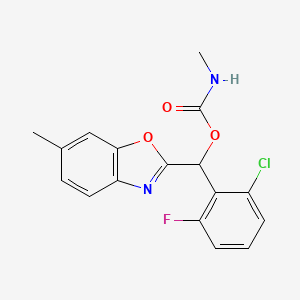

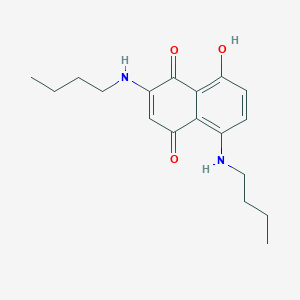
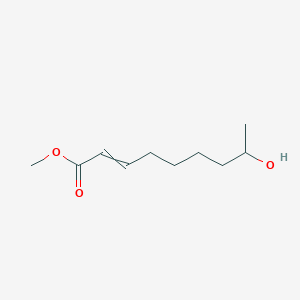
![Naphtho[1,2-B]furan-2-carbaldehyde](/img/structure/B14322521.png)
![Phosphonic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B14322537.png)
